molecular formula C10H14IN B13800969 alpha,beta-Dimethyl-m-iodophenethylamine CAS No. 74051-13-1

alpha,beta-Dimethyl-m-iodophenethylamine

Cat. No.: B13800969
CAS No.: 74051-13-1
M. Wt: 275.13 g/mol
InChI Key: OJVNHUSKBDNLFH-UHFFFAOYSA-N
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Description

3-(3-Iodophenyl)butan-2-amine is an organic compound with the molecular formula C10H14IN. It belongs to the class of amines, which are characterized by the presence of an amino group. This compound is notable for its iodine atom attached to the phenyl ring, which can significantly influence its chemical properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 3-(3-iodophenyl)butan-2-amine involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a boron reagent and a palladium catalyst to form the carbon-carbon bond between the phenyl ring and the butan-2-amine moiety . The reaction conditions are generally mild and functional group tolerant, making it a versatile method for synthesizing various substituted phenylamines.

Industrial Production Methods: Industrial production of 3-(3-iodophenyl)butan-2-amine may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-(3-Iodophenyl)butan-2-amine can undergo several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3-(3-iodophenyl)butan-2-amine involves its interaction with molecular targets such as enzymes and receptors. The iodine atom can enhance the compound’s binding affinity to these targets, influencing various biochemical pathways. The compound may act as a substrate or inhibitor in enzymatic reactions, affecting the overall metabolic processes .

Comparison with Similar Compounds

    3-(4-Iodophenyl)butan-2-amine: Similar structure but with the iodine atom at the para position.

    3-(3-Bromophenyl)butan-2-amine: Bromine atom instead of iodine.

    3-(3-Chlorophenyl)butan-2-amine: Chlorine atom instead of iodine

Uniqueness: 3-(3-Iodophenyl)butan-2-amine is unique due to the presence of the iodine atom, which can significantly influence its reactivity and binding properties. The larger atomic radius and higher electronegativity of iodine compared to bromine or chlorine can result in different chemical behaviors and interactions with molecular targets .

Properties

CAS No.

74051-13-1

Molecular Formula

C10H14IN

Molecular Weight

275.13 g/mol

IUPAC Name

3-(3-iodophenyl)butan-2-amine

InChI

InChI=1S/C10H14IN/c1-7(8(2)12)9-4-3-5-10(11)6-9/h3-8H,12H2,1-2H3

InChI Key

OJVNHUSKBDNLFH-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=CC=C1)I)C(C)N

Origin of Product

United States

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